Calcium palmitostearate
Description
Calcium palmitostearate is a calcium salt derived from a mixture of palmitic (C16:0) and stearic (C18:0) fatty acids. It is widely utilized in pharmaceutical formulations as a multifunctional excipient, primarily serving as a lubricant, flow agent, or stabilizer in tablet manufacturing. Its dual functionality reduces friction during tablet compression while enhancing stability and minimizing hygroscopicity in moisture-sensitive formulations . For instance, in tablets containing S-adenosylmethionine, this compound contributes to low hygroscopicity and improved shelf-life . Despite its structural similarity to other fatty acid derivatives, its calcium ion coordination distinguishes it from ester-based compounds like glyceryl palmitostearate.
Properties
CAS No. |
85251-71-4 |
|---|---|
Molecular Formula |
C34H66CaO4 |
Molecular Weight |
579.0 g/mol |
IUPAC Name |
calcium;hexadecanoate;octadecanoate |
InChI |
InChI=1S/C18H36O2.C16H32O2.Ca/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18);/q;;+2/p-2 |
InChI Key |
LYRUDHAIFVJRAP-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Ca+2] |
physical_description |
Dry Powder |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium palmitostearate can be synthesized through the reaction of calcium hydroxide with a mixture of palmitic and stearic acids. The reaction typically occurs in an organic solvent such as ethanol or isopropanol, under controlled temperature and pH conditions. The general reaction is as follows:
Ca(OH)2+C16H32O2+C18H36O2→Ca(C16H31O2)(C18H35O2)+2H2O
Industrial Production Methods: In industrial settings, this compound is produced by heating a mixture of palmitic and stearic acids with calcium hydroxide. The mixture is stirred continuously to ensure complete reaction and uniformity. The product is then filtered, washed, and dried to obtain the final compound in a pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly when exposed to air and light. This can lead to the formation of peroxides and other oxidative degradation products.
Reduction: Reduction reactions are less common for this compound due to its stable fatty acid structure.
Substitution: this compound can participate in substitution reactions, where the calcium ion can be replaced by other metal ions under specific conditions.
Common Reagents and Conditions:
Oxidation: Oxygen, light, and heat are common factors that can induce oxidation.
Substitution: Metal salts such as sodium chloride or potassium chloride can be used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Peroxides and other oxidative degradation products.
Substitution: New metal salts of palmitic and stearic acids.
Scientific Research Applications
Calcium palmitostearate has a wide range of applications in scientific research:
Chemistry: It is used as a lubricant and stabilizer in the synthesis of various chemical compounds.
Biology: It is employed in the formulation of biological assays and as a component in cell culture media.
Medicine: this compound is used in the production of pharmaceutical tablets and capsules as a lubricant and release agent.
Industry: It is widely used in the cosmetics industry as an emulsifier and stabilizer, and in the food industry as an anti-caking agent and emulsifier.
Mechanism of Action
Calcium palmitostearate exerts its effects primarily through its lubricating and stabilizing properties. The calcium ion interacts with the fatty acid chains, creating a stable matrix that enhances the texture and stability of products. In biological systems, it can interact with cell membranes and proteins, influencing their structure and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Glyceryl Palmitostearate
Chemical Structure: Glyceryl palmitostearate (GPS) is a glycerol ester of palmitic-stearic acid, whereas calcium palmitostearate is a calcium salt. Physical Properties: GPS has a lower melting point (50–60°C) compared to calcium salts, making it suitable for melt granulation and solid lipid nanoparticle (SLN) formulations . Applications:
- GPS : Used in SLNs for drug encapsulation (e.g., nilotinib SLNs achieved 98.4% encapsulation efficiency with GPS as a cosurfactant ). It also improves compressibility in co-processed excipients with calcium phosphate .
- This compound : Primarily a tablet lubricant; lacks lipid-based applications due to its ionic nature.
Performance : - GPS-based SLNs exhibit larger particle sizes (120–250 nm) and broader polydispersity (PDI > 0.3) compared to glyceryl behenate SLNs (PDI < 0.2) .
- This compound’s lubricity is comparable to magnesium stearate but may offer better compatibility with hygroscopic APIs .
Magnesium Stearate
Chemical Structure : A magnesium salt of stearic acid (C18:0), lacking palmitic acid.
Physical Properties : Higher melting point (~120°C) than GPS but lower than calcium stearate (~150°C) .
Applications : A ubiquitous tablet lubricant, often used at 0.25–5% w/w.
Performance :
- Magnesium stearate can delay drug dissolution due to hydrophobic surface coverage, whereas this compound’s impact on dissolution is less documented .
- This compound may be preferred in formulations requiring reduced metal ion interactions (e.g., with acidic APIs).
Calcium Stearate
Chemical Structure : A calcium salt of stearic acid (C18:0), without palmitic acid.
Applications : Functions as a flow agent and lubricant, often co-processed with fatty acid waxes (e.g., glyceryl behenate) to mitigate calcium phosphate’s abrasiveness .
Performance :
- Calcium stearate’s higher melting point (~150°C) enhances thermal stability in hot-melt extrusion compared to this compound .
- This compound’s mixed fatty acid profile may improve plasticity in tablet matrices.
Glyceryl Behenate
Chemical Structure : A glycerol ester of behenic acid (C22:0).
Physical Properties : Higher melting point (~70°C) than GPS, contributing to slower drug release in modified-release tablets .
Applications : Used in SLNs and sustained-release formulations.
Performance :
- Glyceryl behenate SLNs have narrower size distributions (PDI < 0.2) compared to GPS-based SLNs .
- In co-processed excipients, glyceryl behenate and this compound both enhance compressibility, but the latter is more suited for immediate-release systems .
Research Findings and Trends
- Lipid Nanoparticles: GPS dominates SLN/NLC formulations due to ester-based compatibility, while this compound is absent in this niche .
- Regulatory Status : GPS is FDA-approved for food and pharmaceuticals, whereas this compound is primarily restricted to pharmaceutical use .
- Co-Processing : this compound’s ionic nature limits its use in lipid-based systems but enhances stability in direct-compression tablets compared to GPS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
